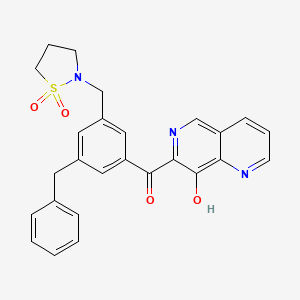

Methanone, (3-((1,1-dioxido-2-isothiazolidinyl)methyl)-5-(phenylmethyl)phenyl)(8-hydroxy-1,6-naphthyridin-7-yl)-

Beschreibung

This methanone derivative is a structurally complex compound featuring a central ketone group bonded to two distinct aromatic systems:

- Aryl Group 1: A substituted phenyl ring with a 1,1-dioxido-2-isothiazolidinylmethyl moiety and a benzyl (phenylmethyl) substituent. The 1,1-dioxido-isothiazolidine ring introduces sulfone and cyclic sulfonamide characteristics, which are known to enhance metabolic stability and binding affinity in medicinal chemistry .

- Aryl Group 2: An 8-hydroxy-1,6-naphthyridine unit, a bicyclic heteroaromatic system with a hydroxyl group at position 6. Naphthyridines are pharmacologically significant due to their ability to engage in hydrogen bonding and π-π stacking interactions, often exploited in kinase inhibitors and antimicrobial agents .

Eigenschaften

CAS-Nummer |

422550-94-5 |

|---|---|

Molekularformel |

C26H23N3O4S |

Molekulargewicht |

473.5 g/mol |

IUPAC-Name |

[3-benzyl-5-[(1,1-dioxo-1,2-thiazolidin-2-yl)methyl]phenyl]-(8-hydroxy-1,6-naphthyridin-7-yl)methanone |

InChI |

InChI=1S/C26H23N3O4S/c30-25(24-26(31)23-21(16-28-24)8-4-9-27-23)22-14-19(12-18-6-2-1-3-7-18)13-20(15-22)17-29-10-5-11-34(29,32)33/h1-4,6-9,13-16,31H,5,10-12,17H2 |

InChI-Schlüssel |

UMPCIKHDGHZMJR-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(S(=O)(=O)C1)CC2=CC(=CC(=C2)CC3=CC=CC=C3)C(=O)C4=NC=C5C=CC=NC5=C4O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

1,6-Naphthyridin A kann durch verschiedene Verfahren synthetisiert werden, darunter traditionelle und umweltfreundliche Ansätze. Ein gängiges Verfahren beinhaltet die Skraup-Reaktion, bei der ein Aminopyridin und ein Glycerin-Derivat in Gegenwart eines Oxidationsmittels (z. B. Nitrobenzol) und Schwefelsäure erhitzt werden . Ein weiteres Verfahren ist die Friedländer-Reaktion, bei der 2-Aminonicotinaldehyd als Ausgangsmaterial mit einer Vielzahl von Carbonyl-Reaktionspartnern verwendet wird, die mit hoher Ausbeute unter Verwendung von Wasser als Reaktionslösungsmittel durchgeführt wird .

Industrielle Produktionsverfahren

Die industrielle Produktion von 1,6-Naphthyridin A umfasst oft lösungsmittelfreie, mehrkomponentige Verfahren, die hocheffizient und umweltfreundlich sind. Diese Verfahren führen in der Regel zu mehrfach substituierten 1,6-Naphthyridinen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,6-Naphthyridin A durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Nitrobenzol.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Nitrobenzol, Schwefelsäure.

Reduktionsmittel: Wasserstoffgas, Metallkatalysatoren.

Substitutionsreagenzien: Arylboronsäuren.

Hauptprodukte, die gebildet werden

Monoarylierte-1,6-Naphthyridine: Gebildet durch die Reaktion von Methyl-5-brom-8-(tosyloxy)-1,6-naphthyridin-7-carboxylat mit Arylboronsäuren.

Diarylierte-1,6-Naphthyridine: Gebildet durch die Verwendung von zwei Äquivalenten Arylboronsäuren.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that Methanone exhibits several biological properties:

Antimicrobial Activity

Studies have shown that derivatives of naphthyridine compounds possess antimicrobial properties. Methanone has been tested against various bacterial strains, demonstrating significant inhibitory effects.

Anticancer Potential

Compounds similar to Methanone have been investigated for their anticancer activities. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Enzyme Inhibition

Methanone derivatives have been noted for their ability to inhibit protein tyrosine phosphatases (PTPs), which are critical in regulating cell signaling pathways. This inhibition can lead to therapeutic effects in diseases such as diabetes and cancer .

Pharmaceutical Applications

The diverse biological activities of Methanone make it a candidate for various pharmaceutical applications:

Drug Development

Methanone's unique structure allows it to be a lead compound in drug discovery programs targeting:

- Infectious Diseases : As an antimicrobial agent.

- Cancer Therapies : Targeting specific cancer types through enzyme inhibition.

Formulations

Pharmaceutical formulations may include Methanone as an active ingredient combined with excipients to enhance solubility and bioavailability. Research into optimal formulations is ongoing to maximize therapeutic efficacy.

Case Studies

Several studies highlight the effectiveness of Methanone and its derivatives:

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial activity of Methanone against Gram-positive and Gram-negative bacteria.

- Results indicated a minimum inhibitory concentration (MIC) that supports its potential use as an antimicrobial agent.

-

Anticancer Activity Investigation :

- Research focused on the cytotoxic effects of Methanone on various cancer cell lines.

- Findings showed significant cell death in treated cells compared to controls, suggesting its potential as an anticancer drug.

-

Enzyme Inhibition Assay :

- An assay was conducted to measure the inhibitory effect of Methanone on specific PTPs.

- The results demonstrated effective inhibition, providing insights into its mechanism of action in metabolic diseases.

Wirkmechanismus

The mechanism of action of 1,6-Naphthyridine A involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of c-Met kinase, a receptor tyrosine kinase involved in various cellular processes, including proliferation, survival, and metastasis. The compound binds to the active site of the kinase, preventing its phosphorylation and subsequent activation .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features and Functional Groups

Key Observations:

- Bioactivity: The target compound’s 8-hydroxy-1,6-naphthyridine moiety shares similarities with antimicrobial naphthyridine derivatives (e.g., norfloxacin), though direct evidence is lacking .

- Stability: The 1,1-dioxido group enhances stability compared to non-sulfonated analogs, akin to sulfolane in solvent applications .

- UV Properties : Unlike Chimassorb®81, the target lacks ortho-hydroxy groups critical for UV-B absorption, implying divergent applications .

Critical Analysis:

- The target compound’s synthesis would likely require multi-step coupling, similar to the palladium-catalyzed methods in for naphthyridine-aryl bonds .

- The 1,1-dioxido-isothiazolidinyl group may necessitate oxidation of a precursor isothiazolidine, as seen in sulfone synthesis .

Table 3: Comparative Physicochemical Data

Functional Insights:

- The target’s hydroxyl and sulfone groups may improve solubility relative to Chimassorb®81 but reduce it compared to benzotriazolyl analogs.

Biologische Aktivität

The compound Methanone, specifically the derivative (3-((1,1-dioxido-2-isothiazolidinyl)methyl)-5-(phenylmethyl)phenyl)(8-hydroxy-1,6-naphthyridin-7-yl)-, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a unique structure comprising an isothiazolidine moiety and a naphthyridine component, which are known for their diverse biological properties. The presence of hydroxyl groups and dioxides in its structure suggests potential interactions with biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of naphthyridinone compounds can act as inhibitors of the JAK2 V617F mutation, which is commonly associated with myeloproliferative neoplasms. The inhibition of this kinase may be beneficial in treating various cancers linked to this mutation .

A notable case study demonstrated that naphthyridinone compounds exhibited significant cytotoxicity against cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest in the G0/G1 phase, indicating that these compounds could effectively target cancer cells while sparing healthy cells .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5f | C6 | 5.13 | Induces apoptosis and cell cycle arrest |

| 5a | SH-SY5Y | 5.00 | Induces apoptosis and cell cycle arrest |

Antimicrobial Activity

Research has shown that methanone derivatives exhibit antimicrobial properties. In vitro studies have revealed that certain methanone adducts possess significant antimicrobial activity against various pathogens, which may be attributed to their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .

Antioxidant Effects

The antioxidant capacity of methanone derivatives has also been explored. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders .

The biological activities of Methanone can be attributed to several mechanisms:

- Inhibition of Kinases : The compound's ability to inhibit JAK2 V617F suggests a targeted approach in cancer therapy.

- Induction of Apoptosis : Evidence indicates that these compounds can trigger programmed cell death in cancer cells through mitochondrial pathways.

- Antioxidative Mechanisms : By reducing oxidative stress, these compounds may protect cells from damage caused by reactive oxygen species (ROS).

Case Studies

Several case studies have highlighted the therapeutic potential of methanone derivatives:

- Study on Anticancer Activity : A study involving the treatment of glioma cells with methanone derivatives showed a significant reduction in cell viability and induction of apoptosis through flow cytometry analysis .

- Research on Antimicrobial Effects : Another investigation into the antimicrobial properties revealed that specific methanone derivatives inhibited the growth of bacterial strains effectively, showcasing their potential as new antibacterial agents .

Q & A

Q. Q1. What are the recommended methodologies for synthesizing and characterizing this methanone derivative?

Methodological Answer:

- Synthesis : Use multi-step organic reactions, such as nucleophilic substitution or coupling reactions, with intermediates like (1,1-dioxido-2-isothiazolidinyl)methyl derivatives. Column chromatography (e.g., silica gel with hexanes/EtOAc gradients) is effective for purification .

- Characterization : Employ a combination of:

- Spectroscopy : FTIR for functional group identification, NMR (¹H/¹³C) for structural elucidation, and UV-Vis for conjugation analysis.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.

- Elemental Analysis : Validate purity and stoichiometry .

Q. Q2. What are the optimal reaction conditions for introducing the 8-hydroxy-1,6-naphthyridin-7-yl moiety?

Methodological Answer:

- Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach aromatic/heteroaromatic groups. Optimize parameters:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

- Solvent : DMF or THF under inert atmosphere.

- Temperature : 80–100°C for 12–24 hours.

- Monitor progress via TLC and isolate using preparative chromatography .

Q. Q3. How should researchers handle safety concerns during synthesis?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- First Aid : Immediate flushing with water for eye/skin contact; consult a physician and provide the SDS (e.g., CAS 89409-15-4) for reference .

Advanced Research Questions

Q. Q4. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be reconciled?

Methodological Answer:

- Cross-Validation : Compare NMR chemical shifts with DFT-calculated values. For crystallography, analyze hydrogen bonding or π-stacking that may alter solid-state vs. solution structures.

- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility or tautomerism .

Q. Q5. What experimental designs are suitable for studying the compound’s thermal stability and degradation pathways?

Methodological Answer:

Q. Q6. How can solubility limitations in aqueous media be addressed for biological assays?

Methodological Answer:

- Co-Solvents : Use DMSO or ethanol (<5% v/v) to enhance solubility without cytotoxicity.

- Micellar Systems : Incorporate surfactants (e.g., Tween-80) for hydrophobic compounds.

- Prodrug Design : Modify hydroxyl or carbonyl groups with PEG or ester linkages .

Q. Q7. What strategies resolve contradictions in biological activity data across in vitro vs. in vivo models?

Methodological Answer:

- Pharmacokinetic Profiling : Measure bioavailability, metabolism (e.g., CYP450 assays), and plasma protein binding.

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites.

- Dose Escalation Studies : Adjust dosing regimens to account for species-specific differences .

Methodological Notes for Data Analysis

| Technique | Application | Key Parameters |

|---|---|---|

| X-ray Crystallography | Confirm molecular geometry and packing motifs | Resolution ≤ 0.8 Å, R-factor < 5% |

| ESR Spectroscopy | Study radical intermediates in redox reactions | g-factor analysis, hyperfine coupling |

| HPLC-PDA | Purity assessment and degradation product analysis | C18 column, gradient elution (MeCN/H₂O) |

Key Challenges and Solutions

- Challenge : Low yields in coupling reactions due to steric hindrance.

Solution : Use bulkier ligands (e.g., XPhos) to stabilize transition states . - Challenge : Ambiguity in bioactive conformers.

Solution : Perform molecular docking with flexible side-chain sampling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.